Superior In Vitro Potency of (R,R)-PX20606 Compared to the Racemate
The single enantiomer (R,R)-PX20606 demonstrates approximately 1.8-fold greater potency in FRET-based FXR activation assays and 1.2-fold greater potency in M1H assays compared to its racemic mixture (trans-PX20606) [1]. This confirms that (R,R)-PX20606 is the eutomer responsible for the compound's biological activity [2].
| Evidence Dimension | In vitro FXR activation potency (EC50) |
|---|---|
| Target Compound Data | 18 nM (FRET assay); 29 nM (M1H assay) |
| Comparator Or Baseline | trans-PX20606 racemate: 32 nM (FRET assay); 34 nM (M1H assay) |
| Quantified Difference | 1.8-fold more potent in FRET; 1.2-fold more potent in M1H |
| Conditions | Cell-free FXR co-activator recruitment assays (FRET and M1H) |
Why This Matters
The higher potency of (R,R)-PX20606 enables the use of lower compound concentrations in in vitro assays, reducing the risk of off-target effects and solubility issues.
- [1] MedChemExpress. (R,R)-PX20606 Datasheet. Accessed 2026. View Source
- [2] Kinzel O, et al. Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3746-53. View Source
